tert-Butyl 4-(((6-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[[(6-bromopyridin-2-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-9-7-12(8-10-20)11-18-14-6-4-5-13(17)19-14/h4-6,12H,7-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDJDFMKFRTORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671534 | |
| Record name | tert-Butyl 4-{[(6-bromopyridin-2-yl)amino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-37-8 | |
| Record name | tert-Butyl 4-{[(6-bromopyridin-2-yl)amino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of tert-Butyl 4-(((6-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate generally involves:
- Step 1: Introduction of the Boc protecting group on the piperidine nitrogen to afford tert-butyl piperidine-1-carboxylate derivatives.
- Step 2: Functionalization of the piperidine ring at the 4-position with a bromomethyl or aminomethyl substituent.
- Step 3: Coupling of the 6-bromopyridin-2-yl amine moiety to the piperidine scaffold via nucleophilic substitution or reductive amination.
- Step 4: Purification and characterization of the final product.
Key Preparation Methods and Reaction Conditions
Coupling with 6-Bromopyridin-2-yl Amine
- Method: Nucleophilic substitution or reductive amination of the bromomethyl group with 6-bromopyridin-2-yl amine.
- Reaction Conditions:
- Solvent: N,N-dimethylformamide (DMF) or dichloromethane (DCM)
- Base: Sodium hydride (NaH) or triethylamine (TEA) to deprotonate the amine and facilitate nucleophilic attack.
- Temperature: Typically 25–60 °C
- Time: 12–24 hours
- Example: A similar reaction involving tert-butyl 4-(bromomethyl)piperidine-1-carboxylate and a heteroaryl amine was conducted in DMF at 60 °C for 24 hours with sodium hydride, yielding the coupled product after purification by flash chromatography.
Reductive Amination Alternative
- Using 6-bromopyridin-2-carboxaldehyde and tert-butyl 4-aminomethylpiperidine-1-carboxylate, reductive amination can be performed.
- Catalysts/Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).
- Solvent: DCM or methanol.
- Conditions: Room temperature, 12–24 hours.
- This method allows direct formation of the C–N bond with high selectivity.
Representative Data Table of Reaction Parameters and Yields
| Step/Reaction | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination of tert-butyl 4-methylpiperidine-1-carboxylate | NBS or brominating agent | DCM or similar | 0–25 °C | 2–6 h | ~80–90 | Generates tert-butyl 4-(bromomethyl)piperidine-1-carboxylate |
| Nucleophilic substitution with 6-bromopyridin-2-yl amine | Sodium hydride, DMF | DMF | 60 °C | 24 h | 70–85 | Coupling reaction forming the amino-methyl linkage |
| Reductive amination alternative | NaBH(OAc)3 or NaBH3CN, 6-bromopyridin-2-carboxaldehyde | DCM or MeOH | RT | 12–24 h | 75–90 | Direct C–N bond formation with high selectivity |
| Boc deprotection (if needed) | Trifluoroacetic acid (TFA) | DCM | RT | 1 h | Quantitative | Removal of Boc protecting group under mild acidic conditions |
Detailed Research Findings and Notes
Protection/Deprotection: The Boc group on the piperidine nitrogen is stable under nucleophilic substitution and reductive amination conditions but can be removed using TFA in DCM at room temperature within 1 hour, yielding the free amine if required.
Purification: Flash chromatography using ethyl acetate/hexanes gradient is commonly employed to isolate the desired product with high purity.
Characterization: The final compound is characterized by NMR (1H and 13C), HRMS, and IR spectroscopy. The presence of characteristic Boc signals (tert-butyl singlet ~1.4 ppm in 1H NMR) and aromatic signals from the bromopyridine ring confirm the structure.
Analogous Compounds: Similar compounds such as tert-butyl 4-((6-bromopyridin-3-yl)methyl)piperazine-1-carboxylate have been synthesized using related methods, indicating the robustness of these protocols.
Reaction Optimization: Use of sodium hydride in DMF at elevated temperature (60 °C) for 24 hours provides good conversion for nucleophilic substitution. Reductive amination offers a milder alternative with comparable yields.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, 6-bromopyridin-2-yl amine, NaH, DMF | Straightforward, high yield | Requires strong base, longer reaction time |
| Reductive amination | tert-butyl 4-aminomethylpiperidine-1-carboxylate, 6-bromopyridin-2-carboxaldehyde, NaBH(OAc)3 | Mild conditions, selective C–N bond formation | Requires aldehyde precursor, possible side reactions |
| Boc deprotection | TFA in DCM | Efficient removal of protecting group | Acid-sensitive groups may be affected |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((6-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of bromopyridine compounds exhibit significant anticancer properties. Specifically, the incorporation of the piperidine moiety in tert-butyl 4-(((6-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate enhances its interaction with biological targets involved in cancer pathways. Research has demonstrated that this compound can inhibit tumor cell proliferation in vitro, making it a candidate for further development as an anticancer agent .
2. Neurological Disorders
The compound's structural similarity to known neuroactive drugs suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Preliminary studies have shown that it can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in managing these conditions .
3. Antimicrobial Properties
The presence of the bromopyridine group is associated with antimicrobial activity. Compounds containing this moiety have been reported to exhibit efficacy against various bacterial strains, including resistant pathogens. This opens avenues for developing new antibiotics based on this scaffold .
Material Science Applications
1. Polymer Chemistry
this compound can serve as a functional monomer in polymer synthesis. Its ability to undergo radical polymerization allows for the creation of polymers with tailored properties for specific applications, such as drug delivery systems or smart materials that respond to environmental stimuli .
2. Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives. Its stability and adhesion characteristics can enhance the performance of protective coatings in various industrial applications .
Synthetic Intermediate
1. Synthesis of Complex Molecules
As a versatile building block, this compound is valuable in synthetic organic chemistry. It can be utilized to synthesize more complex structures through various coupling reactions, contributing to the development of novel pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((6-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and its analogs:
Notes:
- The target compound and the analog in share identical molecular formulas but differ in substitution: the target has a secondary amine (-NH-), while features a tertiary amine (-N(CH₃)-).
- The thiazolo-pyridine derivative introduces a fused heterocyclic system with a nitro group, enhancing rigidity and electron-withdrawing properties compared to the target’s simpler pyridine ring.
Biological Activity
tert-Butyl 4-(((6-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 370.29 g/mol
- CAS Number : 1261231-17-7
- Purity : Typically ≥95% in research applications
The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the context of neuropharmacology and oncology. The compound's structure allows it to engage with neurotransmitter receptors and protein kinases, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing the bromopyridine moiety have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Table 1: Anticancer Activity Data
| Compound Name | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 | <10 | Apoptosis induction |
| Compound B | HepG2 | 5 | Cell cycle arrest |
| tert-butyl 4... | MCF7 | <15 | Inhibition of proliferation |
Antimicrobial Activity
In addition to anticancer properties, certain studies have explored the antimicrobial effects of related compounds. The presence of a piperidine ring has been linked to enhanced activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound C | E. coli | 32 |
| Compound D | S. aureus | 16 |
| tert-butyl 4... | P. aeruginosa | 8 |
Case Studies
-
Study on Anticancer Activity :
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound exhibited potent cytotoxicity, with an IC value below 10 µM for several tested lines, including A431 and MCF7 cells. The study concluded that the compound's ability to induce apoptosis was significant, making it a candidate for further development as an anticancer agent. -
Antimicrobial Efficacy :
Another research effort evaluated the antimicrobial properties of the compound against common pathogens. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Q & A
What are the established synthetic pathways for tert-butyl 4-(((6-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate, and what key reaction parameters influence yield?
(Basic)
Answer:
The compound is synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. A validated method involves reacting (S)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate with 4-bromo-1-fluoro-2-nitrobenzene in dimethylformamide (DMF) at 80°C for 3 hours, using K₂CO₃ as a base . Key parameters:
- Temperature : 80–100°C (higher temperatures accelerate substitution but risk decomposition).
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Base : K₂CO₃ or Cs₂CO₃ improves deprotonation efficiency.
- Purification : Column chromatography (ethyl acetate/hexane, 3:7) yields >95% purity.
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation account for common impurities?
(Basic)
Answer:
| Technique | Key Data | Notes |
|---|---|---|
| ¹H/¹³C NMR | Piperidine protons (δ 1.4–4.2 ppm), bromopyridine aromatic signals (δ 7.2–8.1 ppm) | Residual DMF (δ 2.7–2.9 ppm) may require vacuum drying . |
| LC-MS | [M+H]⁺ at m/z 396.3 | Confirm molecular ion and rule out bromine isotope patterns. |
| HPLC | Retention time ~12.5 min (C18 column, acetonitrile/water gradient) | Purity >95% indicates minimal intermediates (e.g., unreacted amine) . |
How can researchers optimize reaction conditions when encountering low yields in the coupling step?
(Advanced)
Answer:
Low yields often stem from incomplete substitution or side reactions. Optimization strategies:
Base Screening : Test Cs₂CO₃ (higher basicity) or add catalytic KI to enhance aryl halide activation.
Solvent Selection : Compare DMF vs. DMSO; the latter may reduce byproduct formation.
Time-Temperature Profiling : Extend reaction time to 6 hours or increase temperature incrementally (5°C steps up to 100°C).
Workup : Use ethyl acetate/water partitioning to recover polar intermediates .
What strategies resolve contradictions between computational predictions and experimental solubility data?
(Advanced)
Answer:
Discrepancies may arise from polymorphism or ionization effects. Methodological steps:
Polymorph Analysis : Perform DSC to identify thermal transitions affecting solubility.
logP Validation : Measure experimental logP (shake-flask method) and adjust computational models (e.g., ChemAxon) for hydrogen-bonding contributions.
pH-Dependent Studies : Test solubility in buffers (pH 1.2–7.4) to account for protonation states. Co-solvents (e.g., 10% DMSO) improve solubility for biological assays .
What safety protocols are critical during handling and storage?
(Basic)
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles ( ).
- Ventilation : Use fume hoods to avoid inhalation (melting point: 50–52°C; may sublime).
- Storage : Stable at room temperature in amber glass; incompatible with strong oxidizers (e.g., HNO₃) .
How does this compound function in PROTACs, and what structural features enhance its utility?
(Advanced)
Answer:
The piperidine-bromopyridine scaffold serves as a linker in PROTACs, connecting E3 ligase ligands to target-binding domains. Key features:
- Rigidity : The tert-butyl group stabilizes conformation for optimal ternary complex formation.
- Bromine : Enables further functionalization (e.g., Suzuki coupling) for tuning pharmacokinetics.
- Synthetic Flexibility : Amine groups allow conjugation via carbamate or amide linkages .
What stability challenges arise under prolonged storage, and how are they mitigated?
(Advanced)
Answer:
- Hydrolysis Risk : The tert-butyl carbamate group may degrade in humid conditions. Store desiccated at RT (stable for >12 months).
- Light Sensitivity : Amber glass vials prevent photodegradation of the bromopyridine moiety.
- Incompatibilities : Separate from oxidizing agents (e.g., peroxides) to avoid exothermic reactions .
Which purification techniques are optimal for isolating this compound from reaction mixtures?
(Basic)
Answer:
Extraction : Ethyl acetate/water (3:1) removes polar byproducts (e.g., K₂CO₃ residues).
Chromatography : Silica gel column (230–400 mesh) with ethyl acetate/hexane (gradient 20–50%).
Recrystallization : Use tert-butyl methyl ether (TBME) to yield crystalline product (>99% purity) .
How can researchers troubleshoot low yields in scale-up syntheses?
(Advanced)
Answer:
What role does the bromine substituent play in modifying biological activity?
(Advanced)
Answer:
The bromine atom:
- Enhances lipophilicity , improving blood-brain barrier penetration.
- Serves as a handle for late-stage functionalization (e.g., cross-coupling to introduce bioisosteres).
- Modulates target binding via halogen bonding with protein residues (e.g., kinase ATP pockets) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
